molecular formula C13H10FN3O2S B2711852 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide CAS No. 778621-69-5

2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide

Cat. No.: B2711852
CAS No.: 778621-69-5
M. Wt: 291.3
InChI Key: NABTVOZZKOYQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide (CAS 778621-69-5) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which have been identified as a core structure for developing potent Polo-like Kinase 4 (PLK4) inhibitors . PLK4 is a serine/threonine protein kinase that acts as a master regulator of centriole duplication and cell mitosis. Its overexpression is intricately linked to the onset and progression of various cancers, including breast cancer, making it a promising therapeutic target . Researchers utilize this compound as a key intermediate or lead structure in the design and synthesis of novel PLK4 inhibitors. Structural modifications on the benzenesulfonamide scaffold, such as the introduction of a fluorine atom, are explored to optimize binding interactions with the hydrophobic pocket of the PLK4 enzyme and enhance inhibitory potency . This reagent is intended for use in biochemical research and early-stage drug discovery programs. Applications: This product is For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-10-6-5-9-8-15-16-12(9)7-10/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABTVOZZKOYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1H-indazole-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

1. Carbonic Anhydrase Inhibition
Sulfonamide compounds are known to act as inhibitors of carbonic anhydrases (CAs), a family of enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The sulfonamide group binds to the zinc ion in the active site of these enzymes, inhibiting their activity. Research indicates that derivatives like 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide exhibit significant inhibitory effects against various isoforms of carbonic anhydrases, particularly hCA II and hCA IX. These isoforms are implicated in cancer progression and metastasis, making them valuable targets for therapeutic development .

2. Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. It was evaluated against a panel of human tumor cell lines, demonstrating significant antimitotic activity with mean growth inhibition values indicating potential for further development as an anticancer drug. The mechanism underlying its anticancer effects may involve the inhibition of carbonic anhydrases, which are overexpressed in many tumors .

Case Study 1: Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) study was conducted to explore modifications on the indazole and sulfonamide moieties to enhance biological activity while reducing toxicity. The study identified specific regions on the molecule that could tolerate modifications without compromising its inhibitory effects on carbonic anhydrases. This approach led to the discovery of more potent analogues with improved selectivity for cancer-related isoforms .

Case Study 2: Combination Therapies

Research has also explored the use of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide in combination with other chemotherapeutic agents. For example, studies demonstrated that when used alongside traditional chemotherapy drugs, this compound could enhance the overall efficacy by sensitizing resistant cancer cells to treatment. This synergistic effect is particularly relevant in addressing drug-resistant cancers .

Summary Table of Applications

Application AreaMechanism of ActionEfficacy Evidence
Carbonic Anhydrase InhibitionBinds to zinc ion in CA active sitePotent inhibition against hCA II and hCA IX
Anticancer ActivityInduces cell cycle arrest and apoptosisSignificant growth inhibition in tumor cell lines
Combination TherapyEnhances sensitivity of cancer cells to other drugsSynergistic effects observed in resistant models

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by modulating its lipophilicity and electronic properties . This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide with key analogs, highlighting structural differences, molecular properties, and biological activities where available:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide C₁₃H₉FN₃O₂S 297.29 Fluoro, indazole-6-yl Inferred VEGFR-2 inhibition
Compound 19 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide) C₂₄H₂₁N₃O₅S 463.50 Dimethoxyphenyl, indazole-6-yl VEGFR-2 inhibitor (> Dasatinib)
7b (2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide) C₁₄H₁₂N₅O₂S₂ 346.04 Trifluoromethyl, benzimidazole-2-yl Not reported
2-chloro-6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide C₁₅H₁₀ClFN₂O₃S₂ 396.83 Chloro, fluoro, methylsulfonyl, benzothiazole-2-yl Not reported

Key Observations:

Structural Diversity: The indazole-sulfonamide core in the target compound and Compound 19 contrasts with the benzimidazole (7b) and benzothiazole () scaffolds in other analogs.

Biological Activity :

  • Compound 19 demonstrates potent VEGFR-2 inhibition, attributed to the extended dimethoxyphenyl-propenyl chain, which likely improves hydrophobic interactions. The simpler structure of the target compound may trade potency for improved pharmacokinetics .
  • 7b and the benzothiazole derivative () lack reported activity, suggesting that the indazole core in the target compound is critical for VEGFR-2 targeting.

Physicochemical Properties :

  • The target compound’s lower molecular weight (297.29 g/mol ) compared to Compound 19 (463.50 g/mol ) may enhance cell permeability and oral bioavailability.
  • Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may optimize ligand-receptor interactions compared to chlorine in ’s compound .

Research Findings and Structure-Activity Relationships (SAR)

Role of the Indazole Moiety :
The indazole ring in the target compound and Compound 19 is associated with strong hydrogen-bonding interactions with kinase ATP-binding pockets. This scaffold is preferred over benzimidazole (7b) or benzothiazole derivatives for VEGFR-2 inhibition .

Sulfonamide Group :
The sulfonamide (-SO₂NH₂) group enhances solubility and acts as a hydrogen-bond acceptor, a feature conserved across active analogs .

Fluorine Substituent: Fluorine’s electron-withdrawing effects may stabilize the sulfonamide group and improve metabolic stability compared to non-halogenated analogs .

The target compound’s simpler structure may offer a better balance for preclinical development.

Biological Activity

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation-related diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H10FN3O2S
  • CAS Number : 2445035
  • Molecular Weight : 273.30 g/mol

The structural features of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide contribute to its biological activity, particularly the presence of the indazole moiety and the sulfonamide group, which are known for their roles in modulating enzyme activity.

The biological activity of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound exhibits inhibitory activity against specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide on several cancer cell lines. The following table summarizes the IC50 values observed in different assays:

Cell LineIC50 (µM)Reference
HCT-116 (Colon Cancer)2.5
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.0

These results indicate a promising anti-cancer profile, with HCT-116 showing the highest sensitivity.

Structure-Activity Relationships (SAR)

The efficacy of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide can be influenced by modifications to its structure. For instance:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, improving cellular uptake.
  • Indazole Moiety : Variations in the indazole structure can lead to changes in kinase selectivity and potency.

Case Studies and Clinical Relevance

Recent studies have explored the therapeutic potential of this compound in various disease models:

  • Cancer Treatment : In a study involving xenograft models, treatment with 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide resulted in significant tumor reduction compared to control groups, highlighting its potential as a chemotherapeutic agent.
  • Inflammatory Diseases : The compound's ability to reduce levels of inflammatory markers such as IL-6 and TNF-alpha has been documented, suggesting its application in treating conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide, and what reaction conditions optimize yield and purity?

  • Methodology : The synthesis typically involves coupling 2-fluorobenzenesulfonyl chloride with 6-amino-1H-indazole. Key steps include:

  • Sulfonylation : React 6-amino-1H-indazole with 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity.
  • Optimization : Yield improves with slow addition of sulfonyl chloride at 0°C to minimize side reactions (e.g., over-sulfonylation).
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
SulfonylationDCM, TEA, 0°C→RT, 12h72–7892–95
PurificationEthyl acetate/hexane (3:7)65–7098–99

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). Fluorine NMR (δ -110 ppm) verifies the 2-fluoro substitution .
  • X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and indazole groups) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 320.08) confirms molecular weight.

Q. What biological targets or mechanisms are associated with this sulfonamide derivative?

  • Mechanism : The compound inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, analogous to other sulfonamides. Structural features (e.g., 2-fluoro group) enhance binding affinity by reducing steric hindrance .
  • Target Validation :

  • Enzyme Assays : IC50_{50} values (e.g., 0.8 µM against E. coli DHPS) determined via UV-Vis monitoring of dihydrofolate production .
  • Cellular Models : Antibacterial activity (MIC 16 µg/mL against S. aureus) correlates with enzyme inhibition .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination, indazole substitution) enhance activity or reduce toxicity?

  • SAR Insights :

  • Fluorine Position : 2-Fluoro substitution increases lipophilicity (logP 2.1 vs. 1.8 for non-fluorinated analogs), improving membrane permeability .
  • Indazole Modifications : N1-methylation of indazole reduces cytotoxicity (CC50_{50} > 100 µM vs. 50 µM for parent compound) while retaining potency .
    • Data Table :
DerivativeModificationIC50_{50} (µM)CC50_{50} (µM)
ParentNone0.850
N1-Me-IndazoleMethylation1.2>100

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data?

  • Methodology :

  • Docking vs. Crystallography : Discrepancies arise from flexible loops in DHPS not modeled in docking. Refine models using MD simulations (e.g., GROMACS) to account for protein dynamics .
  • Validation : Overlay docking poses with X-ray structures (RMSD < 1.5 Å acceptable) .
    • Case Study : Predicted hydrogen bonds to Arg63^{63} were absent experimentally due to side-chain reorientation; MD simulations reconciled this .

Q. What strategies optimize co-crystallization of this sulfonamide with its target enzyme?

  • Crystallization Conditions :

  • Buffer : 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% PEG 8000.
  • Soaking Method : Pre-formed DHPS crystals soaked in 5 mM compound solution for 24h .
    • Challenges : Sulfonamide solubility (<1 mg/mL in aqueous buffers) requires DMSO co-solvent (<5% v/v) .

Q. How can researchers address discrepancies in biological activity across cell lines or assay formats?

  • Troubleshooting :

  • Assay Variability : Normalize data using internal controls (e.g., ATP levels for viability assays).
  • Membrane Permeability : Use efflux pump inhibitors (e.g., verapamil) in Gram-negative models to distinguish intrinsic vs. transport-limited activity .
    • Data Analysis : Apply Bland-Altman plots to quantify inter-assay variability .

Methodological Best Practices

  • Data Reproducibility :
    • Open Data Standards : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .
    • Triangulation : Combine enzyme assays, cellular models, and structural data to validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.